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molecular formula C11H9FO2S B8508796 Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate

Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B8508796
M. Wt: 224.25 g/mol
InChI Key: TVDHAURTADJRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133159B2

Procedure details

To a mixture of 2,5-difluorobenzaldehyde (280 g, 1.97 mol), potassium carbonate (272 g, 1.97 mol) and anhydrous DMF (1260 ml) was added mercaptoacetic acid ethyl ester (236 g, 1.97 mol). The mixture was stirred at 90° C. for 4 h. After cooling water (4200 ml) was added and the solution was extracted with ethyl acetate (3×1500 ml), the combined extracts dried over sodium sulfate and the solvent was removed to give crude product, which was flash-chromatographed (eluent-ethyl acetate (1):hexane (9). Yield of 6-fluoro-benzo[b]thiophene-2-carboxylic acid ethyl ester 96.49 g (21.8%) as a yellow solid. 1H-NMR (400 MHz, CDCl3); δ (ppm): 1.40 (t, 3H), 4.40 (q, 2H), 7.15 (t, 1H), 7.52 (d, 1H), 7.81 (dd, 1H), 8.00 (s, 1H).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step One
Name
Quantity
1260 mL
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step Two
Name
Quantity
4200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1C=O.[C:11](=O)([O-])[O-].[K+].[K+].CN(C=O)C.[CH2:22]([O:24][C:25](=[O:28])[CH2:26][SH:27])[CH3:23]>O>[CH2:22]([O:24][C:25]([C:26]1[S:27][C:3]2[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=2[CH:11]=1)=[O:28])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
Quantity
272 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1260 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
236 g
Type
reactant
Smiles
C(C)OC(CS)=O
Step Three
Name
Quantity
4200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (3×1500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was flash-chromatographed (eluent-ethyl acetate (1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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